Home > Products > Screening Compounds P446 > Flotufolastat F-18
Flotufolastat F-18 - 2639294-14-5

Flotufolastat F-18

Catalog Number: EVT-10992470
CAS Number: 2639294-14-5
Molecular Formula: C63H99FN12O25Si
Molecular Weight: 1470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flotufolastat F-18 is an (18)F radiopharmaceutical which is used as a radioactive diagnostic agent for positron emission tomography (PET) of prostate-specific membrane antigen positive lesions in men with prostate cancer. It has a role as a radioactive imaging agent. It is a (18)F radiopharmaceutical, a crown amine, an organosiloxane, a member of benzamides and a secondary carboxamide. It is a conjugate acid of a flotufolastat F-18(9-).
Flotufolastat F-18 (18F-rhPSMA-7.3) is an 18F-labeled ligand that targets the prostate-specific membrane antigen (PSMA). In patients with recurrent prostate cancer that require localized treatment, the use of 18F-labeled ligands for positron emission tomography (PET) offers accurate diagnostic imaging. Unlike 68Ga-labeled PSMA-targeting ligands, 18F-labeled compounds targeting this protein have a longer half-life and can be produced in larger batches. Flotufolastat F-18 is a diastereoisomer of 18F-rhPSMA-7, and compared to the other diastereoisomers of this compound, flotufolastat F-18 has a faster clearance from blood pool, liver, and kidney, and a high level of accumulation in tumors. In May 2023, the FDA approved the use of flotufolastat F-18 for PET of PSMA-positive lesions in men with prostate cancer with suspected metastasis who are candidates for initial definitive therapy or suspected recurrence based on elevated serum prostate-specific antigen (PSA) level. This is the first FDA-approved, PSMA-targeted imaging agent developed with proprietary radiohybrid (rh) technology. Additional studies have shown that in patients with primary prostate cancer, the use of flotufolastat F-18 shows led to low interreader variation and a good distinction between primary-tumor activity and bladder background activity.
Flotufolastat f-18 is a Radioactive Diagnostic Agent. The mechanism of action of flotufolastat f-18 is as a Positron Emitting Activity.
Source and Classification

Flotufolastat F-18 is classified as a radiopharmaceutical diagnostic agent and is part of the small molecule group. It is a diastereoisomer of another compound, 18F-rhPSMA-7, which enhances its diagnostic capabilities by allowing for rapid clearance from the bloodstream and significant accumulation in tumor tissues . Its development utilizes proprietary radiohybrid technology, marking it as the first FDA-approved PSMA-targeted imaging agent of this kind .

Synthesis Analysis

Methods and Technical Details

The synthesis of flotufolastat F-18 involves a complex automated process that typically utilizes a modified GE TracerLab FX(FDG) module. The synthesis can be summarized in two main steps:

  1. Generation of Nucleophilic Fluoride: This step involves the production of [^18F]fluorobromomethane through nucleophilic substitution using dibromomethane and [^18F]fluoride in an anhydrous acetonitrile environment, facilitated by Kryptofix 2.2.2 technology.
  2. Alkylation Reaction: The generated [^18F]fluorobromomethane is then used to alkylate N,N-dimethylaminoethanol, yielding the crude bromide salt of flotufolastat F-18. This product is subsequently purified using silica gel Sep-Pak cartridges to achieve high radiochemical purity .

The entire process ensures reproducible yields and high purity levels, essential for effective medical imaging applications.

Molecular Structure Analysis

Structure and Data

Flotufolastat F-18 has a complex molecular structure characterized by its chemical formula C63H99FN12O25SiC_{63}H_{99}FN_{12}O_{25}Si and an average molecular weight of approximately 1470.63 g/mol . The structural data reveal that it is designed to bind specifically to PSMA, which is overexpressed in prostate cancer cells. This binding facilitates its use in PET imaging, allowing for precise localization of cancerous lesions.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of flotufolastat F-18 include:

  • Nucleophilic Substitution: The reaction between dibromomethane and [^18F]fluoride leads to the formation of [^18F]fluorobromomethane.
  • Alkylation: The subsequent alkylation of N,N-dimethylaminoethanol with [^18F]fluorobromomethane produces flotufolastat F-18 as a bromide salt.

These reactions are critical for ensuring that the final product retains its efficacy as a diagnostic agent while maintaining high radiochemical purity necessary for clinical applications .

Mechanism of Action

Process and Data

Flotufolastat F-18 operates through a mechanism that involves binding to the extracellular domain of PSMA on prostate cancer cells. Once administered intravenously, it distributes throughout the body but shows significant accumulation in PSMA-expressing tissues. The fluorine-18 isotope emits positrons, which are detected during PET imaging, allowing clinicians to visualize cancerous lesions accurately .

The biodistribution studies indicate that after administration, flotufolastat F-18 predominantly localizes in the liver (15.8% of administered activity), heart blood pool (7.4%), and kidneys (3.2%), with rapid clearance through urinary excretion .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flotufolastat F-18 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a sterile injectable solution.
  • Solubility: Soluble in organic solvents such as acetonitrile.
  • Stability: Maintains high radiochemical purity (>99%) shortly after synthesis, with stability assessed over time post-production .

These properties are essential for ensuring that flotufolastat F-18 remains effective during storage and use in clinical settings.

Applications

Scientific Uses

Flotufolastat F-18 is primarily used for diagnostic imaging in prostate cancer patients, particularly those with suspected metastasis or recurrence based on elevated serum prostate-specific antigen levels. Its application extends to:

  • Detection of Prostate Cancer: It allows for improved detection rates compared to other imaging agents, especially at lower serum prostate-specific antigen levels .
  • Theranostics Potential: The compound's design opens avenues for theranostic applications where simultaneous diagnosis and therapy could be developed using similar targeting mechanisms .
Historical Development and Regulatory Trajectory of Flotufolastat F-18

Preclinical Evolution of Radiohybrid Prostate-Specific Membrane Antigen-Targeting Platforms

Flotufolastat F-18 originated from a novel class of compounds termed radiohybrid Prostate-Specific Membrane Antigen (rhPSMA), whose molecular architecture enables dual diagnostic and therapeutic potential. The technology platform was pioneered at the Technical University of Munich, where researchers engineered a backbone incorporating both a Prostate-Specific Membrane Antigen-targeting moiety and a universal chelator. This design allowed radiolabeling with imaging isotopes (e.g., fluorine-18) for positron emission tomography or therapeutic isotopes (e.g., lutetium-177) for systemic radiation therapy, establishing a true theranostic framework [9]. Flotufolastat F-18 (designated 18F-rhPSMA-7.3 during development) emerged as a single diastereoisomer from the isomeric mixture 18F-rhPSMA-7, selected for clinical advancement due to its optimized pharmacokinetic profile [7]. Preclinical studies demonstrated high Prostate-Specific Membrane Antigen binding affinity (sub-nanomolar dissociation constant), efficient internalization by Prostate-Specific Membrane Antigen-expressing cells, and favorable biodistribution characterized by rapid blood clearance and reduced hepatic accumulation [4] [7]. Critically, comparative analyses revealed lower urinary excretion relative to other renally cleared Prostate-Specific Membrane Antigma-targeted radiopharmaceuticals, suggesting enhanced potential for pelvic lesion detection due to diminished obscuring background activity in the ureters and bladder [4] [7] [10].

Multinational Clinical Trial Program Design and Regulatory Strategy

Blue Earth Diagnostics structured a dual phase 3 trial program to validate Flotufolastat F-18 across prostate cancer’s clinical continuum:

Properties

CAS Number

2639294-14-5

Product Name

Flotufolastat F-18

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid

Molecular Formula

C63H99FN12O25Si

Molecular Weight

1470.6 g/mol

InChI

InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1

InChI Key

QMGJNAVROCDAIW-MQNQVPOESA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F

Isomeric SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.